Cytidine, 3'-deoxy-3'-(hydroxymethyl)- physical and chemical properties
Cytidine, 3'-deoxy-3'-(hydroxymethyl)- physical and chemical properties
An in-depth technical analysis of 3'-deoxy-3'-(hydroxymethyl)cytidine requires a rigorous understanding of nucleoside chemistry, structural biology, and synthetic methodology. As a Senior Application Scientist, I have structured this whitepaper to move beyond basic descriptions, focusing instead on the physicochemical causality, mechanistic rationale, and self-validating protocols necessary for developing this compound as a therapeutic agent or biochemical probe.
Executive Summary & Structural Significance
3'-Deoxy-3'-(hydroxymethyl)cytidine (CAS: 133713-59-4) is a highly specialized 3'-branched ribonucleoside analog[1]. In the landscape of antiviral drug development, modifying the furanose ring is a proven strategy to deceive viral polymerases. Unlike standard 2',3'-dideoxynucleosides, which completely lack hydrogen-bonding capability at the 3' position, the introduction of a 3'-hydroxymethyl moiety (-CH₂OH) fundamentally alters the steric bulk and electronic distribution of the sugar ring[2]. This specific modification is designed to allow initial recognition by host cellular kinases for activation, while subsequently acting as a potent, non-obligate chain terminator during viral RNA or DNA replication[3].
Physicochemical Profiling
Understanding the physical and chemical properties of 3'-deoxy-3'-(hydroxymethyl)cytidine is critical for predicting its pharmacokinetic behavior and formulation requirements. The 3'-hydroxymethyl group exerts a profound influence on the furanose ring pucker, shifting the conformational equilibrium away from the standard C3'-endo conformation preferred by native RNA.
Table 1: Physicochemical Properties & Causality
| Property | Value | Causality / Implication for Drug Development |
| Chemical Formula | C₁₀H₁₅N₃O₅ | Addition of a -CH₂OH group at the 3' position replaces the native 3'-OH, increasing steric bulk[1]. |
| Molecular Weight | 257.24 g/mol | Slightly higher than native cytidine (243.22 g/mol ); remains well within the Lipinski Rule of 5 for optimal diffusion[1]. |
| LogP (Predicted) | -1.5 to -1.8 | Highly polar. Causality: Poor passive membrane permeability necessitates the use of prodrug strategies (e.g., phosphoramidate ProTides) to facilitate cellular entry. |
| pKa (Cytosine N3) | ~4.2 | Causality: The amino group protonates at low pH. Formulation buffers must be maintained above pH 5.5 to ensure the molecule remains in its neutral, more permeable state. |
| Solubility | >50 mg/mL (H₂O) | High aqueous solubility driven by multiple hydrogen bond donors/acceptors (N4, 2'-OH, 3'-CH₂OH, 5'-OH). |
| Ring Conformation | O4'-endo / C2'-endo | Causality: The bulky 3'-substituent induces steric clash in standard conformations, forcing the ring into an atypical pucker that is critical for viral polymerase inhibition[4]. |
Mechanism of Action: Viral Polymerase Inhibition
The therapeutic utility of 3'-branched nucleosides relies on a precise sequence of intracellular events. The molecule must first be phosphorylated by host kinases to its active triphosphate form. Once activated, it competes with natural cytidine triphosphate (CTP) for incorporation into the nascent viral genome by the viral RNA-dependent RNA polymerase (RdRp) or reverse transcriptase (RT)[3].
The Causality of Chain Termination: Why does the 3'-hydroxymethyl group terminate the chain? While the viral polymerase can accommodate the modified nucleotide and catalyze its incorporation, the bulky 3'-CH₂OH group prevents the proper geometric alignment required for the subsequent nucleophilic attack. The hydroxyl oxygen of the 3'-CH₂OH is pushed out of the optimal trajectory needed to attack the α-phosphate of the next incoming nucleotide. Furthermore, the added steric bulk clashes with highly conserved amino acid residues in the polymerase active site, permanently stalling the elongation complex.
Caption: Intracellular phosphorylation cascade and subsequent RdRp chain termination by 3'-branched cytidine.
Synthetic Methodology (Self-Validating Protocol)
Synthesizing stereochemically pure 3'-branched nucleosides is notoriously challenging due to the potential for epimerization and poor anomeric control[5]. The following protocol utilizes a modified Vorbrüggen glycosylation, which is self-validating because it incorporates mandatory Quality Control (QC) checkpoints that dictate whether the synthesis can proceed.
Phase 1: Vorbrüggen Glycosylation
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Silylation of the Nucleobase: Suspend cytosine (1.2 eq) in anhydrous 1,2-dichloroethane (DCE). Add N,O-bis(trimethylsilyl)acetamide (BSA, 2.5 eq) and reflux at 85°C for 1 hour until the solution turns completely clear.
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Causality: BSA silylates the N4 and O2 positions of cytosine, breaking its crystal lattice, rendering it soluble in organic solvents, and vastly increasing its nucleophilicity for the upcoming coupling.
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Coupling: Cool the silylated base to 0°C. Add the protected 3-deoxy-3-hydroxymethyl ribofuranose acetate donor (1.0 eq) dissolved in DCE. Dropwise, add trimethylsilyl trifluoromethanesulfonate (TMSOTf, 1.5 eq).
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Causality: TMSOTf acts as a potent Lewis acid, stripping the anomeric acetate to form a stabilized oxocarbenium ion. The 2'-O-acyl protecting group on the sugar provides neighboring group participation, blocking the α-face and forcing the cytosine to attack exclusively from the β-face, ensuring the correct natural stereochemistry.
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Reaction & Quench: Stir at room temperature for 4 hours. Quench with saturated aqueous NaHCO₃.
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Self-Validation Checkpoint 1 (QC): Perform ¹H-NMR on the crude organic extract. You must observe an anomeric proton (H1') doublet with a coupling constant ( J1′,2′ ) of ~4.5–5.5 Hz. If a singlet or a very small coupling constant (<2 Hz) is observed, α-anomer contamination has occurred, and the batch must be subjected to chiral chromatography before proceeding.
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Phase 2: Global Deprotection 4. Deprotection: Dissolve the validated β-anomer intermediate in methanolic ammonia (7N NH₃ in MeOH) and stir in a sealed pressure tube at 50°C for 16 hours.
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Causality: The high concentration of ammonia acts as a nucleophile to cleave all ester/acyl protecting groups from the sugar hydroxyls and the cytosine exocyclic amine without degrading the glycosidic bond.
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Purification: Concentrate under reduced pressure and purify via reverse-phase HPLC (C18 column, gradient of 0-20% Acetonitrile in Water).
Caption: Vorbrüggen glycosylation workflow with integrated NMR stereochemistry validation checkpoints.
In Vitro Polymerase Inhibition Assay (Self-Validating System)
To confirm the biological efficacy of the synthesized analog, it must be evaluated in a cell-free enzymatic assay.
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Triphosphate Synthesis (Yoshikawa Procedure): React the purified nucleoside with POCl₃ in trimethyl phosphate at 0°C, followed by treatment with tributylammonium pyrophosphate.
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Self-Validation Checkpoint: LC-MS must confirm the exact mass of the triphosphate species ([M-H]⁻ m/z ~496) before use in the assay. Using the unphosphorylated nucleoside in a cell-free assay will yield a false negative, as polymerases cannot utilize unphosphorylated substrates.
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Assay Execution: In a 96-well plate, combine recombinant viral RdRp, a poly(rI) template, an oligo(dC) primer, and a nucleotide mix containing [α-³²P]CTP alongside serial dilutions of the synthesized analog triphosphate.
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Quenching: Incubate at 30°C for 30 minutes. Terminate the reaction by adding 50 mM EDTA.
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Causality: Polymerases are strictly dependent on divalent cations (Mg²⁺ or Mn²⁺) for catalysis. EDTA instantly chelates these ions, stripping them from the active site and freezing the reaction at an exact time point, ensuring highly accurate kinetic IC₅₀ calculations.
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Quantification: Spot the quenched reactions onto DE81 ion-exchange filter paper. Wash extensively with 0.5 M Na₂HPO₄ to remove unincorporated [α-³²P]CTP. The elongated radioactive RNA remains bound to the filter and is quantified via liquid scintillation counting.
References
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uni.lu - PubChemLite C10H15N3O5 - Explore. Available at:[Link]
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rsc.org - Synthesis of hydroxymethyl branched[3.2.0]bicyclic nucleosides using a regioselective oxetane ring-formation. Organic & Biomolecular Chemistry. Available at:[Link]
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acs.org - Stereo- and Regioselective Introduction of 1- or 2-Hydroxyethyl Group via Intramolecular Radical Cyclization Reaction with a Novel Silicon-Containing Tether. An Efficient Synthesis of 4'α-Branched 2'-Deoxyadenosines. The Journal of Organic Chemistry. Available at:[Link]
Sources
- 1. cheman.chemnet.com [cheman.chemnet.com]
- 2. PubChemLite - C10H15N3O5 - Explore [pubchemlite.lcsb.uni.lu]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Synthesis of hydroxymethyl branched [3.2.0]bicyclic nucleosides using a regioselective oxetane ring-formation - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
